molecular formula C12H14O4 B11792585 Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate

Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate

Cat. No.: B11792585
M. Wt: 222.24 g/mol
InChI Key: NHFOQGSFQFOZLZ-UHFFFAOYSA-N
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Description

Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of a cyclopentanecarbonyl group attached to the furan ring. It is known for its versatility and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate typically involves the reaction of furan derivatives with cyclopentanecarbonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate is unique due to the presence of the cyclopentanecarbonyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and research findings related to this compound.

Synthesis

The synthesis of this compound typically involves the reaction of furan derivatives with cyclopentanecarbonyl chloride in the presence of a suitable base. The reaction can be optimized for yield and purity using various solvents and temperatures.

Anticancer Properties

Research indicates that derivatives of furan compounds, including this compound, exhibit significant anticancer activity. For instance, studies have shown that furan-based compounds can inhibit cell growth in various cancer cell lines. A notable case study demonstrated that a related compound exhibited an IC50 value of 62.37 µg/mL against the HeLa cell line, indicating potent cytotoxic effects .

Compound Cell Line IC50 (µg/mL)
This compoundHeLaTBD
Related Furan DerivativeHeLa62.37

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. The minimum inhibitory concentration (MIC) against various bacterial strains is a critical measure of its efficacy. For example, derivatives of similar furan compounds have shown MIC values as low as 1.00 µg/mL against Staphylococcus aureus, suggesting strong antibacterial potential .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus1.00
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Case Studies

  • Anticancer Activity : A study focusing on furan derivatives found that modifications at the C-2 position significantly enhanced anticancer activity. The synthesized compounds were tested against a panel of cancer cell lines, revealing that specific structural modifications could lead to improved potency .
  • Antibacterial Effects : Another investigation highlighted the antibacterial properties of furan derivatives extracted from natural sources, demonstrating their effectiveness against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural diversity in enhancing biological activity .

Research Findings

Recent findings suggest that this compound may act through multiple mechanisms, including apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis. Further research is needed to elucidate these mechanisms fully and to explore structure-activity relationships (SAR) that could guide the development of more potent derivatives.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 5-(cyclopentanecarbonyl)furan-2-carboxylate

InChI

InChI=1S/C12H14O4/c1-15-12(14)10-7-6-9(16-10)11(13)8-4-2-3-5-8/h6-8H,2-5H2,1H3

InChI Key

NHFOQGSFQFOZLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C(=O)C2CCCC2

Origin of Product

United States

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